molecular formula C16H20BF3O2 B14025409 4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane

Katalognummer: B14025409
Molekulargewicht: 312.1 g/mol
InChI-Schlüssel: JBYWZEKDIGGXIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a trifluoromethyl-substituted cyclopropyl derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents in aqueous or organic solvents.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds or other carbon-carbon coupled products.

    Oxidation: Formation of boronic acids or borate esters.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical transformations. This makes it particularly valuable in the synthesis of fluorinated organic compounds and pharmaceuticals .

Eigenschaften

Molekularformel

C16H20BF3O2

Molekulargewicht

312.1 g/mol

IUPAC-Name

4,4,5,5-tetramethyl-2-[1-[3-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H20BF3O2/c1-13(2)14(3,4)22-17(21-13)15(8-9-15)11-6-5-7-12(10-11)16(18,19)20/h5-7,10H,8-9H2,1-4H3

InChI-Schlüssel

JBYWZEKDIGGXIL-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC(=CC=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.